molecular formula C11H12ClNO B8670208 5-chloro-N-cyclopropyl-2-methylbenzamide

5-chloro-N-cyclopropyl-2-methylbenzamide

Cat. No. B8670208
M. Wt: 209.67 g/mol
InChI Key: LELOTGTWRTVSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-cyclopropyl-2-methylbenzamide is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-cyclopropyl-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-cyclopropyl-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-N-cyclopropyl-2-methylbenzamide

InChI

InChI=1S/C11H12ClNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)

InChI Key

LELOTGTWRTVSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a toluene solution (1 M) of 5-chloro-2-methylbenzoic acid (1 eq.) and DMF (1.2 eq.) was added at 0° C. oxalyl chloride (1.2 eq.) dropwise over 1 h. The resulting solution was stirred at 0° C. for 2 h before the volatiles were removed in vacuo. The resulting residue was taken up in dichloromethane (1 M), cooled to 0° C. and added sequentially cyclopropylamine (1.5 eq.) and Hunig's base (2 eq.) dropwise. The resulting suspension was stirred at RT for 18 h. The reaction was quenched with 1 N aq. HCl and extracted with dichloromethane. The combined organic extracts were dried over MgSO4, filtered and the filtrate concentrated in vacuo to ˜1/3 in volume. The resulting white suspension was added an equivalent volume of hexanes and the title compound was isolated via vacuum filtration.
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